7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid

Description

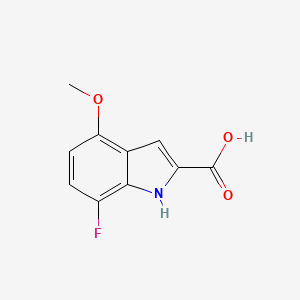

7-Fluoro-4-methoxy-1H-indole-2-carboxylic acid (CAS: 383132-91-0) is a fluorinated indole derivative with a molecular formula of C₁₀H₈FNO₃ and a molecular weight of 209.17 g/mol . The compound features a fluorine atom at the 7-position, a methoxy group at the 4-position, and a carboxylic acid moiety at the 2-position of the indole scaffold.

Properties

IUPAC Name |

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIRPPJGVZXBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride (Bu3SnH) to afford 4-(methoxymethyl)-2-methylindole .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid is its potential as an antiviral agent. Research has shown that indole derivatives, including this compound, can inhibit the activity of HIV-1 integrase, a critical enzyme in the viral life cycle.

Case Study: HIV-1 Integrase Inhibition

A study focused on indole-2-carboxylic acid derivatives demonstrated that modifications at specific positions significantly enhanced their inhibitory effects against HIV-1 integrase. The compound this compound was evaluated for its binding affinity to the integrase active site, revealing promising results with IC50 values in the low micromolar range, indicating effective inhibition of viral replication .

Anticancer Properties

The indole scaffold is well-known for its anticancer properties. Compounds like this compound have been investigated for their ability to disrupt microtubule formation, which is crucial for cancer cell division.

Case Study: Microtubule Disruption

Research has indicated that derivatives of indole can act as inhibitors of tubulin polymerization, similar to known anticancer agents like combretastatin A-4. The structural modifications in this compound may enhance its effectiveness as a vascular disrupting agent in tumor therapy .

Antibacterial and Antifungal Activities

Indoles have also been studied for their antibacterial and antifungal properties. The ability of this compound to interfere with bacterial quorum sensing mechanisms suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study: Quorum Sensing Inhibition

A study reported that indole derivatives could inhibit quorum sensing in various pathogenic bacteria, leading to reduced virulence and biofilm formation. This application is particularly relevant given the rise of antibiotic-resistant infections .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore various synthetic pathways.

Synthesis Applications

The compound can be utilized in the synthesis of novel indole derivatives through various reactions such as coupling reactions and cyclizations, which are essential for developing new pharmaceuticals .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. By modifying different substituents on the indole ring and carboxylic acid group, researchers can enhance its potency and selectivity against specific biological targets.

Research Findings

Recent studies have systematically varied substituents on the indole scaffold to identify compounds with improved activity against HIV integrase and other targets, demonstrating the importance of SAR in drug development .

Mechanism of Action

The mechanism of action of 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid can be contextualized by comparing it to analogous indole derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations:

Fluorine at position 7 (vs. position 5 in CAS 399-68-8) may influence steric and electronic interactions, affecting binding to biological targets .

Carboxylic Acid Position :

- The carboxylic acid at position 2 (target compound) vs. position 3 (e.g., 7-methoxy-1H-indole-3-carboxylic acid, ) alters the molecule’s dipole moment and acidity. Position 2 may favor interactions with basic residues in enzymes or receptors.

Biological Activity

7-Fluoro-4-methoxy-1H-indole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the fluorine atom at the 7-position and the methoxy group at the 4-position significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : This enzyme plays a crucial role in tryptophan metabolism and immune regulation. The compound exhibits significant inhibitory activity against IDO, with IC50 values indicating potent effects. For instance, structural modifications on the indole scaffold have shown that certain derivatives maintain strong inhibitory effects against IDO1 and TDO (tryptophan 2,3-dioxygenase) .

- Antiviral Activity : The compound has been studied for its potential as an HIV integrase inhibitor. Research indicates that it can chelate metal ions within the active site of integrase, disrupting viral replication processes. For example, derivatives of indole-2-carboxylic acid have been shown to inhibit integrase strand transfer with IC50 values as low as .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of this compound reveal critical insights into how modifications can enhance or diminish biological activity:

| Compound | Substituent | IC50 (μM) - IDO1 | IC50 (μM) - TDO |

|---|---|---|---|

| 9a | NH | 40.7 | 99.2 |

| 9k | 6-Methyl | 35.6 | 22.5 |

| 17a | C6-Halogenated | 3.11 | Not Detected |

| 9a-17 | Fluoro | 2.72 | 3.48 |

This table summarizes some key findings from SAR studies where specific substitutions at various positions on the indole ring significantly affected enzyme inhibition potency .

Study on Antiviral Properties

A study investigating the antiviral properties of indole derivatives revealed that certain compounds showed enhanced inhibitory activity against HIV integrase compared to their parent structures. For instance, compound 17a exhibited an IC50 value of , demonstrating a marked improvement over earlier derivatives . The introduction of a long branch on the C3 position significantly improved interactions within the hydrophobic cavity near the active site .

Anti-inflammatory Effects

Another aspect explored was the anti-inflammatory potential of the compound. Research indicated that indole derivatives could modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, although specific data on this compound remains limited .

Q & A

Q. Key Considerations :

- Monitor reaction progress via HPLC or TLC to detect intermediates.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the structure of this compound validated?

Answer:

Multi-Technique Validation :

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement). Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts .

- Spectroscopy :

- NMR : Confirm substituent positions (e.g., ¹³C NMR: Methoxy at ~56 ppm, carboxylic acid at ~170 ppm).

- HRMS : Verify molecular ion [M-H]⁻ peak (calculated for C₁₀H₇FNO₃: 208.0412).

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (±0.3%) .

Advanced: What challenges arise in purifying this compound, and how are they resolved?

Answer:

Challenges :

- Low Solubility : The compound is sparingly soluble in common organic solvents (e.g., dichloromethane, ethyl acetate).

- Acidic Degradation : Risk of decarboxylation under high-temperature conditions.

Q. Solutions :

- Gradient Crystallization : Use mixed solvents (e.g., DMF/water) to improve yield.

- pH-Controlled Extraction : Adjust aqueous phase to pH 3–4 (carboxylic acid pKa ~2.5) for optimal partitioning.

- Lyophilization : For final purification, lyophilize from tert-butanol/water to retain crystallinity .

Advanced: How can conflicting spectral data for this compound be resolved?

Answer:

Conflict Scenario : Discrepancies in ¹H NMR chemical shifts due to tautomerism or solvent effects.

Q. Methodology :

Variable Temperature NMR : Perform experiments from 25°C to 80°C to identify dynamic equilibria (e.g., keto-enol tautomers).

Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.

DFT Calculations : Optimize geometry using Gaussian09 and simulate spectra (B3LYP/6-311+G(d,p)) to match experimental data .

Basic: What safety protocols are recommended for handling this compound?

Answer:

PPE and Engineering Controls :

Q. Emergency Measures :

- Skin Contact : Rinse immediately with 5% sodium bicarbonate solution.

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced: How is the stability of this compound assessed under varying conditions?

Answer:

Stability Studies :

Thermal Analysis : Perform TGA/DSC to determine decomposition onset temperature.

Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.

Hydrolytic Stability : Incubate in buffers (pH 1–10) at 40°C for 14 days; quantify residual compound.

Q. Data Interpretation :

- Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data (e.g., 40°C/75% RH) .

Basic: What are the key physicochemical properties of this compound?

Answer:

Advanced: What strategies are used to optimize its bioactivity in medicinal chemistry studies?

Answer:

Structure-Activity Relationship (SAR) Approaches :

Fluorine Scanning : Replace 7-F with other halogens (Cl, Br) to modulate electron-withdrawing effects.

Methoxy Group Modification : Replace with -OCH₂CF₃ to enhance metabolic stability.

Carboxylic Acid Bioisosteres : Substitute with tetrazole or acyl sulfonamide to improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.